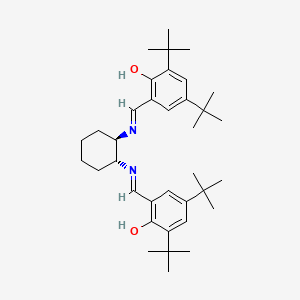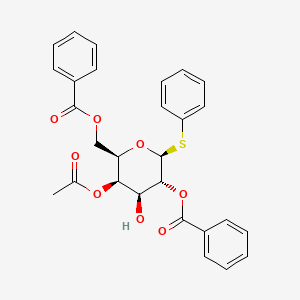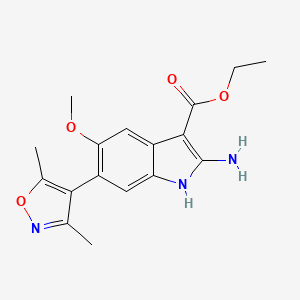
(R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one
Overview
Description
(R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of oxazolidinone derivatives, which are known for their antibacterial properties. However, EF24 has been found to have a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Scientific Research Applications
Antibacterial Activity
(R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one and related oxazolidinones have demonstrated significant antibacterial activity. Various studies have highlighted their efficacy against different bacterial strains. For instance, oxazolidinones have shown good activity against Gram-positive bacteria, including Nocardia and Mycobacterium, and have been effective in treating experimental murine actinomycetoma caused by Nocardia brasiliensis (Espinoza-González et al., 2008). They have also been developed as treatments for a range of bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) (Zurenko et al., 1996).
Chemical Synthesis and Modification
The synthesis and modification of these compounds have been a focus of research. Techniques have been developed for the synthesis of stable isotope-labeled variants of these compounds, enabling deeper research into their pharmacokinetics and biological interactions (Lin & Weaner, 2012). Additionally, exploratory process development and large-scale synthesis methods have been established for novel oxazolidinone antibacterial candidates, which is crucial for their practical application (Yang et al., 2014).
Metabolic Studies
Research has also delved into understanding the metabolic biotransformation of these compounds. For example, the phase I metabolism of FYL-67, a novel oxazolidinone drug, was studied to identify its metabolites and understand its metabolic pathway, which is vital for assessing its pharmacodynamics and toxicodynamics (Sang et al., 2016).
Improved Safety Profile
New oxazolidinone derivatives like MRX-I have been developed with a focus on reducing adverse effects commonly associated with this class of drugs, such as myelosuppression and monoamine oxidase inhibition. This makes them potentially safer options for treating bacterial infections (Gordeev & Yuan, 2014).
properties
IUPAC Name |
(4R)-4-[(1S)-1-fluoroethyl]-3-(2-fluoropyrimidin-4-yl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O2/c1-5(10)6-4-16-9(15)14(6)7-2-3-12-8(11)13-7/h2-3,5-6H,4H2,1H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEDGSHRLWBUDV-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC(=O)N1C2=NC(=NC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1COC(=O)N1C2=NC(=NC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B6591732.png)








![(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B6591795.png)

